(S)-ethopropazine
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Overview
Description
(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.
Scientific Research Applications
Treatment of Paralysis Agitans
Ethopropazine, also known as parsidol hydrochloride, has been historically used in the treatment of paralysis agitans. A study involving 147 patients, including cases of postencephalitic, idiopathic, and arteriosclerotic paralysis agitans, demonstrated its efficacy, particularly in alleviating severe tremors. Patients exhibited improvements in sleep, gait, posture, and speech (Doshay, Constable, & Agate, 1956).
Parkinsonism Treatment
Ethopropazine has been compared with benztropine for treating parkinsonism induced by neuroleptics like fluphenazine enanthate. In a study involving schizophrenic outpatients, ethopropazine showed equal effectiveness to benztropine and procyclidine in controlling parkinsonian symptoms. However, it was found to have fewer side effects such as anxiety and depression compared to benztropine, suggesting it as a preferable option (Chouinard, Annable, Ross-Chouinard, & Kropsky, 1979).
Neuropathic Pain Alleviation
Ethopropazine, due to its NMDA antagonist properties, has been effective in alleviating thermal hyperalgesia in neuropathic rats. When combined with an alpha(2) adrenergic agonist, it provided effective and long-lasting relief from neuropathic pain without neurotoxic or behavioral side effects (Jevtovic-Todorovic, Meyenburg, Olney, & Wozniak, 2003).
Transition Metal Complexes
Ethopropazine has been used to create transition metal complexes with ZnBr2, CdBr2, CdI2, and HgBr2. These complexes were characterized based on elemental analysis, molar conductance, magnetic susceptibility, IR, and 1H-NMR data. Such studies are crucial for understanding the chemical properties and potential applications of ethopropazine in various fields (Debbeti, Ahmad, Ananda, & Gowda, 2013).
Pharmacokinetics in Rats
Research has been conducted to understand the pharmacokinetics of ethopropazine in rats after oral and intravenous administration. This study provided insights into its distribution, metabolism, and excretion, essential for comprehending its therapeutic potential and safety profile (Maboudian-Esfahani & Brocks, 1999).
properties
CAS RN |
852369-52-9 |
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Product Name |
(S)-ethopropazine |
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |
InChI Key |
CDOZDBSBBXSXLB-HNNXBMFYSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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